Cas no 56541-70-9 (Adenosine 5'-(trihydrogen diphosphate), P'→5'-ester with 3-iodo-1-β-D-ribofuranosylpyridinium, inner salt (9CI))

Adenosine 5'-(trihydrogen diphosphate), P'→5'-ester with 3-iodo-1-β-D-ribofuranosylpyridinium, inner salt (9CI) structure
56541-70-9 structure
Product Name:Adenosine 5'-(trihydrogen diphosphate), P'→5'-ester with 3-iodo-1-β-D-ribofuranosylpyridinium, inner salt (9CI)
CAS No:56541-70-9
MF:C20H25IN6O13P2
MW:746.296898603439
CID:373297
PubChem ID:194019
Update Time:2023-10-31

Adenosine 5'-(trihydrogen diphosphate), P'→5'-ester with 3-iodo-1-β-D-ribofuranosylpyridinium, inner salt (9CI) Chemical and Physical Properties

Names and Identifiers

    • 3-iodopyridine-adenine dinucleotide
    • 5'-ester with 3-iodo-1-b-D-ribofuranosylpyridinium, inner salt (9CI)
    • Adenosine5'-(trihydrogen diphosphate), P'&reg
    • 3-Inad
    • Adenosine 5'-(trihydrogen diphosphate), 5'-5'-ester with 3-iodo-1-beta-D-ribofuranosylpyridinium hydroxide, inner salt
    • Adenosine 5'-(trihydrogen diphosphate), P'→5'-ester with 3-iodo-1-β-D-ribofuranosylpyridinium, inner salt (9CI)
    • 56541-70-9
    • (2R,3R,4S,5R)-5-[[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxymethyl]-4-hydroxy-2-(3-iodopyridin-1-ium-1-yl)oxolan-3-olate
    • 3-Iodopyridine adenine dinucleotide
    • Inchi: 1S/C20H25IN6O13P2/c21-9-2-1-3-26(4-9)19-15(30)13(28)10(38-19)5-36-41(32,33)40-42(34,35)37-6-11-14(29)16(31)20(39-11)27-8-25-12-17(22)23-7-24-18(12)27/h1-4,7-8,10-11,13-16,19-20,28-29,31H,5-6H2,(H,32,33)(H,34,35)(H2,22,23,24)/t10-,11-,13-,14-,15-,16-,19-,20-/m1/s1
    • InChI Key: JCBHIKMAWHWWIU-HISDBWNOSA-N
    • SMILES: IC1C=CC=[N+](C=1)[C@H]1[C@@H]([C@@H]([C@@H](COP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@H](N3C=NC4C(N)=NC=NC3=4)O2)O)O)O1)O)[O-]

Computed Properties

  • Exact Mass: 746
  • Monoisotopic Mass: 746
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 6
  • Hydrogen Bond Acceptor Count: 17
  • Heavy Atom Count: 42
  • Rotatable Bond Count: 10
  • Complexity: 1040
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 8
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -3
  • Topological Polar Surface Area: 278
Recommended suppliers
钜澜化工科技(青岛)有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
钜澜化工科技(青岛)有限公司
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Hebei Liye chemical Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hebei Liye chemical Co.,Ltd
Suzhou Genelee Bio-Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Genelee Bio-Technology Co., Ltd.
Suzhou Senfeida Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Senfeida Chemical Co., Ltd